molecular formula C11H18N2O2 B14044640 Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate

Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate

Cat. No.: B14044640
M. Wt: 210.27 g/mol
InChI Key: LHUKLMWDVACRKQ-BDAKNGLRSA-N
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Description

Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate is a chemical compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyanocyclopentyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate typically involves multi-step processes. One common method includes the reaction of (1S,3R)-3-cyanocyclopentylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs.

    Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanocyclopentyl moiety may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate: Similar structure but with an aminocyclohexyl group instead of a cyanocyclopentyl group.

    Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: Contains a hydroxy group instead of a cyanide group.

Uniqueness

Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-cyanocyclopentyl]carbamate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

LHUKLMWDVACRKQ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#N

Origin of Product

United States

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